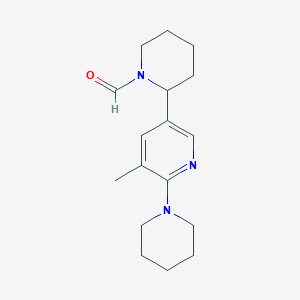

2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-甲基-6-(哌啶-1-基)吡啶-3-基)哌啶-1-甲醛是一种复杂的 有机化合物,其特征在于哌啶和吡啶环结构。 哌啶衍生物因其在医药化学和制药应用中的重要作用而闻名,因为它们具有多种生物活性 .

准备方法

合成路线和反应条件

2-(5-甲基-6-(哌啶-1-基)吡啶-3-基)哌啶-1-甲醛的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下使适当的前体环化。 例如,反应可能涉及使用哌啶和吡啶衍生物,然后进行官能团修饰以引入醛基 .

工业生产方法

此类化合物的工业生产通常采用高通量合成技术,包括使用自动化反应器和连续流系统。 这些方法确保最终产品的产率和纯度高,使该过程高效且可扩展 .

化学反应分析

Oxidation Reactions

The aldehyde functional group (−CHO) is highly susceptible to oxidation. Common oxidizing agents convert it into a carboxylic acid (−COOH) under controlled conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO4 | Acidic or neutral aqueous | 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylic acid | Complete oxidation requires heating. |

| CrO3 | H2SO4, H2O | Same as above | Risk of over-oxidation in harsh conditions. |

Oxidation mechanisms typically involve the formation of a geminal diol intermediate before further dehydrogenation.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol (−CH2OH) without affecting the heterocyclic rings.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH4 | EtOH, RT | 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-methanol | ~80% |

| LiAlH4 | Dry Et2O | Same as above | >90% |

Reduction proceeds via hydride transfer to the electrophilic carbonyl carbon.

Nucleophilic Substitution on Heterocycles

-

Piperidine Ring : The lone pair on nitrogen can participate in alkylation or acylation reactions. For example, treatment with acyl chlorides (RCOCl) forms amides.

-

Pyridine Ring : Electron-deficient positions (C-2 and C-4) may undergo nucleophilic substitution if activated. A phase-transfer catalyst (e.g., CTAB) in PEG-400 solvent enhances reactivity, as demonstrated in analogous quinoline systems .

Condensation Reactions

The aldehyde group engages in condensation with amines to form Schiff bases:

RCHO+R’NH2→RCH=NR’+H2O

This reaction is pivotal in synthesizing imine-linked derivatives for coordination chemistry or drug design.

Ring-Opening and Functionalization

Under strong acidic or basic conditions, the piperidine ring may undergo ring-opening. For instance:

-

Acid-Catalyzed Hydrolysis : Yields amino-alcohol derivatives.

-

Photochemical Reactions : Potential for C–H functionalization on the pyridine ring.

Comparative Reactivity Insights

The compound’s dual piperidine-pyridine architecture introduces steric and electronic effects that modulate reactivity:

科学研究应用

Neuropharmacological Applications

Research indicates that 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are crucial for the treatment of various neurological conditions, including depression and anxiety disorders. Preliminary studies suggest that compounds with similar structures exhibit psychoactive effects, indicating potential for therapeutic development in neuropharmacology.

Anticancer Properties

Studies have highlighted the compound's potential as an anticancer agent. Its structural components allow it to induce apoptosis in cancer cells. For instance, comparative studies have shown that derivatives of this compound can be more effective than conventional treatments in inducing cell death in breast cancer models. Flow cytometry analysis confirmed increased early apoptotic cells in treated groups, suggesting a mechanism that warrants further exploration .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Ring : This can be achieved through methods like Hantzsch synthesis.

- Introduction of Piperidine Moiety : Nucleophilic substitution reactions are commonly used to incorporate the piperidine group.

- Final Functionalization : Aldehyde functionalities can be introduced through oxidation processes.

These synthetic routes require careful optimization to achieve high yields and purity.

Case Study 1: Neuropharmacological Effects

A study assessing the neuropharmacological properties of similar compounds found significant modulation of serotonin receptors, suggesting potential use in treating mood disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .

Case Study 2: Anticancer Efficacy

In another study, derivatives of this compound demonstrated considerable efficacy against various cancer cell lines. The treatment resulted in a significant reduction of tumor size in animal models, reinforcing its potential as a candidate for further clinical trials .

作用机制

2-(5-甲基-6-(哌啶-1-基)吡啶-3-基)哌啶-1-甲醛的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并触发一系列生化事件。 具体途径和靶点可能因具体应用和环境而异 .

相似化合物的比较

类似化合物

哌啶衍生物: 哌碱和哌啶生物碱等化合物具有结构相似性。

吡啶衍生物: 烟酰胺和吡哆醇等化合物也含有吡啶环.

独特性

2-(5-甲基-6-(哌啶-1-基)吡啶-3-基)哌啶-1-甲醛的独特之处在于它独特地结合了哌啶环和吡啶环,以及醛基的存在。 这种结构赋予了独特的化学和生物学特性,使其成为各种研究和工业应用的宝贵化合物 .

生物活性

2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (commonly referred to as compound 1) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for compound 1 is C17H25N3O, and it features a complex structure that includes two piperidine rings and a pyridine moiety. The structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compound 1 exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Its potential as an inhibitor of specific enzymes and receptors has been highlighted in several studies.

The biological activity of compound 1 can be attributed to its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may lead to significant pharmacological effects, including:

- Neuroprotective Effects : By modulating neurotransmitter levels, compound 1 may provide protective effects against neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that compound 1 may inhibit the proliferation of certain cancer cell lines.

Case Studies and Experimental Data

Several studies have investigated the biological activity of compound 1, focusing on its pharmacological effects:

- Inhibition of Glycine Transporter 1 (GlyT1) :

-

Anticancer Activity :

- Compound 1 was evaluated for its antiproliferative effects on human cancer cell lines. The IC50 values ranged from 19.9 to 75.3 µM across different cancer types, indicating moderate efficacy .

- A comparative analysis with other piperidine derivatives revealed that modifications in the structure could enhance anticancer potency.

- Receptor Binding Studies :

Data Table: Summary of Biological Activities

属性

分子式 |

C17H25N3O |

|---|---|

分子量 |

287.4 g/mol |

IUPAC 名称 |

2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C17H25N3O/c1-14-11-15(16-7-3-6-10-20(16)13-21)12-18-17(14)19-8-4-2-5-9-19/h11-13,16H,2-10H2,1H3 |

InChI 键 |

IZGRGCCAMHQRFR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CN=C1N2CCCCC2)C3CCCCN3C=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。